2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide
Description
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide (CAS: 1152506-92-7) is a pyrazole derivative with the molecular formula C₉H₁₆N₄O and a molecular weight of 196.25 g/mol . The compound features a pyrazole core substituted with two methyl groups at the 3- and 5-positions, an amino group at the 4-position, and an N-methylpropanamide side chain.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-5-8(10)6(2)13(12-5)7(3)9(14)11-4/h7H,10H2,1-4H3,(H,11,14) |
InChI Key |
QUCFWZOFQSUODH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazol compounds, including 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy against PI3Kδ, a target in various cancers .
2. Anti-Inflammatory Properties
Research highlights the potential of pyrazol derivatives as anti-inflammatory agents. The compound's structure allows it to interact with inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Pyrazolo Compounds
A study synthesized several pyrazolo compounds, including 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide, and evaluated their pharmacological properties. The results indicated that these compounds had moderate to high activity against PI3Kδ inhibitors, showcasing their potential in cancer therapy .
Case Study 2: Pyrazolamides as Cannabinoid CB2 Receptor Agonists
Another research focused on developing pyrazolamides that act on cannabinoid receptors. The study found that certain pyrazol derivatives exhibited good stability and permeability, suggesting their potential as therapeutic agents in pain management and neuroinflammation .
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Limitations
Structural Insights
The absence of reported crystal structures for these compounds highlights a gap in the literature.
Biological Activity
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of anti-inflammatory and analgesic effects.
The chemical formula for 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide is with a molecular weight of approximately 224.3027 g/mol. It features a pyrazole ring substituted with an amino group and a methylated propanamide side chain, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₄O |
| Molecular Weight | 224.3027 g/mol |
| CAS Number | 1250847-55-2 |
| Purity | ≥95% |
Anti-inflammatory and Analgesic Effects
Research indicates that compounds similar to 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide exhibit significant anti-inflammatory properties. For instance, studies on pyrazole derivatives have shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure of this compound suggests potential interactions with COX pathways, leading to reduced prostaglandin synthesis and subsequent pain relief.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolamides designed as hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) and dipyrone metabolites. These compounds exhibited medium to high gastrointestinal permeability and significant stability under physiological conditions. Functional assays indicated that these derivatives could act as effective analgesics by engaging cannabinoid receptors .
In Vitro Studies
In vitro assessments of similar pyrazole compounds have revealed their ability to modulate cyclic AMP levels in cells expressing CB receptors. For example, certain pyrazolamides showed a concentration-dependent effect on cAMP levels when tested in CHO cells transfected with human CB receptors. This highlights the potential for these compounds to influence intracellular signaling pathways relevant to pain modulation .
Structure-Activity Relationship (SAR)
The biological activity of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylpropanamide may be influenced by its molecular structure. Variations in substituents on the pyrazole ring and amide side chain can significantly alter pharmacokinetic properties and receptor binding affinities. Ongoing research aims to elucidate these relationships further, optimizing the compound for enhanced therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
